molecular formula C8H10FN3 B12999668 2-(3-Fluoropyrrolidin-3-yl)pyrimidine

2-(3-Fluoropyrrolidin-3-yl)pyrimidine

Cat. No.: B12999668
M. Wt: 167.18 g/mol
InChI Key: UMHKBXOOSAONDY-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyrrolidin-3-yl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative with a fluoropyrrolidine precursor. One common method includes the reaction of 2-chloropyrimidine with 3-fluoropyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoropyrrolidin-3-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluoropyrrolidine moiety can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropyrrolidin-3-yl)pyrimidine
  • 2-(3-Bromopyrrolidin-3-yl)pyrimidine
  • 2-(3-Methylpyrrolidin-3-yl)pyrimidine

Uniqueness

2-(3-Fluoropyrrolidin-3-yl)pyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

2-(3-fluoropyrrolidin-3-yl)pyrimidine

InChI

InChI=1S/C8H10FN3/c9-8(2-5-10-6-8)7-11-3-1-4-12-7/h1,3-4,10H,2,5-6H2

InChI Key

UMHKBXOOSAONDY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=NC=CC=N2)F

Origin of Product

United States

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